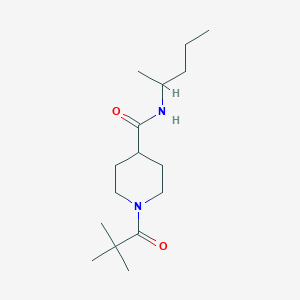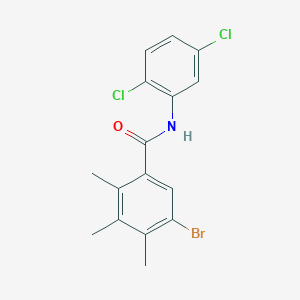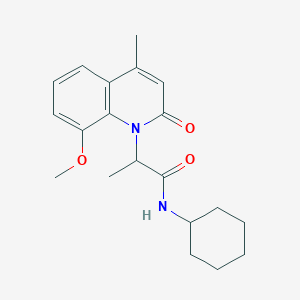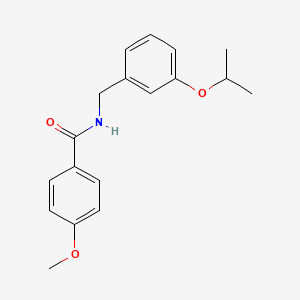
N-(2,4-di-4-morpholinylphenyl)-3-nitrobenzamide
描述
N-(2,4-di-4-morpholinylphenyl)-3-nitrobenzamide, commonly known as AG-490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AG-490 belongs to the class of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes known as tyrosine kinases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival.
作用机制
The mechanism of action of AG-490 involves the inhibition of tyrosine kinases and cytokines. Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, leading to the activation of various signaling pathways. By inhibiting the activity of tyrosine kinases, AG-490 blocks these signaling pathways, leading to the suppression of cell growth and proliferation. Cytokines, on the other hand, are proteins that play a crucial role in the immune response. By inhibiting the activity of cytokines, AG-490 can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
AG-490 has been shown to have various biochemical and physiological effects. In cancer research, AG-490 has been shown to induce apoptosis, which is programmed cell death, in cancer cells. AG-490 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. In the context of inflammation and autoimmune disorders, AG-490 has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of the immune response.
实验室实验的优点和局限性
AG-490 has several advantages for lab experiments. It is a potent and selective inhibitor of tyrosine kinases and cytokines, making it an ideal compound for studying these signaling pathways. AG-490 is also relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. However, AG-490 has some limitations for lab experiments. It has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, AG-490 can be toxic to cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of AG-490. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its synergistic effects with other compounds, such as chemotherapy drugs, to enhance its therapeutic efficacy. Additionally, further research is needed to understand the long-term effects of AG-490 on cellular processes and to optimize its synthesis and purification methods.
科学研究应用
AG-490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, AG-490 has been shown to inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation. AG-490 has also been studied in the context of inflammation and autoimmune disorders, where it has been shown to inhibit the activity of cytokines, which are proteins that play a crucial role in the immune response.
属性
IUPAC Name |
N-(2,4-dimorpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c26-21(16-2-1-3-18(14-16)25(27)28)22-19-5-4-17(23-6-10-29-11-7-23)15-20(19)24-8-12-30-13-9-24/h1-5,14-15H,6-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYZJOAACKTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4720137.png)

![1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B4720151.png)
![3-{2-[(2-methylbenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4720152.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4720160.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4720177.png)

![2-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4720197.png)

![3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4720207.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4720226.png)
![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)